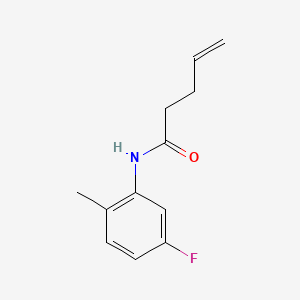![molecular formula C19H23BrN2O4 B12239270 8-(2-Bromo-5-methoxybenzoyl)-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B12239270.png)
8-(2-Bromo-5-methoxybenzoyl)-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Bromo-5-methoxybenzoyl)-4’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one is a complex organic compound featuring a unique spirocyclic structure.
Preparation Methods
The synthesis of 8-(2-Bromo-5-methoxybenzoyl)-4’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one involves several steps, starting from the construction of the azabicyclo[3.2.1]octane scaffold. This can be achieved through enantioselective construction methods, which ensure the correct stereochemistry of the final product . One common approach involves the double Michael addition to cyclic dienones, which proceeds with high yield and stereocontrol . Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the desired stereochemistry and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methoxy group allows for oxidation reactions, potentially forming phenolic derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols
Scientific Research Applications
8-(2-Bromo-5-methoxybenzoyl)-4’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one has significant potential in scientific research, particularly in the fields of:
Chemistry: As a key intermediate in the synthesis of complex organic molecules.
Biology: Studying its interactions with biological targets and its potential as a bioactive molecule.
Medicine: Exploring its potential as a therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The azabicyclo[3.2.1]octane scaffold is known to interact with various biological pathways, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar compounds to 8-(2-Bromo-5-methoxybenzoyl)-4’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one include other members of the azabicyclo[3.2.1]octane family, such as:
2-Azabicyclo[3.2.1]octane: Known for its potential in drug discovery and synthetic applications.
Tropane alkaloids: Display a wide array of biological activities and are used in medicinal chemistry. The uniqueness of 8-(2-Bromo-5-methoxybenzoyl)-4’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds
Properties
Molecular Formula |
C19H23BrN2O4 |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
8-(2-bromo-5-methoxybenzoyl)-4'-methylspiro[8-azabicyclo[3.2.1]octane-3,6'-morpholine]-3'-one |
InChI |
InChI=1S/C19H23BrN2O4/c1-21-11-19(26-10-17(21)23)8-12-3-4-13(9-19)22(12)18(24)15-7-14(25-2)5-6-16(15)20/h5-7,12-13H,3-4,8-11H2,1-2H3 |
InChI Key |
VJLYWRKNWKHMFL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CC3CCC(C2)N3C(=O)C4=C(C=CC(=C4)OC)Br)OCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclopropyl-6-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B12239189.png)
![5-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B12239197.png)
![2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12239210.png)
![1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-(3-methoxyphenyl)piperazine](/img/structure/B12239219.png)
![2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12239220.png)

![N-[(4-fluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B12239233.png)
![5-bromo-2-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12239247.png)
![N-[(2-fluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B12239249.png)

![N-[(pyridin-3-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B12239260.png)
![3-(2-methoxyethyl)-1-[1-(9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B12239263.png)
![4-ethyl-5-fluoro-6-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B12239276.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B12239290.png)
